17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
Description
17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic compound characterized by a pentacyclic framework with a pyridin-3-yl substituent at the 17-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its rigid ethano-anthracenedicarboximide core, common to related compounds, adopts a roof-shaped geometry that influences molecular interactions .
Properties
IUPAC Name |
17-pyridin-3-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)13-6-5-11-24-12-13/h1-12,18-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBZRGDLLXHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in the testes, adrenal glands, and prostate tumor tissues and is essential for the biosynthesis of androgens.
Mode of Action
The compound acts as an androgen synthesis inhibitor, capable of inhibiting CYP17. It is converted into its active form in the body, which then binds to CYP17 and inhibits its activity. This prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives.
Biochemical Pathways
By inhibiting CYP17, the compound disrupts the androgen biosynthesis pathway. This leads to a decrease in the production of androgens in the testes, adrenal glands, and prostate tumor tissues. As a result, the growth of prostate cancer cells, which requires androgens, is inhibited.
Biological Activity
The compound 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 499.87 g/mol. Its unique pentacyclic structure contributes to its diverse biological interactions.
Synthesis
The synthesis of this compound involves several steps including the formation of the azapentacyclic framework followed by functionalization to introduce the pyridine moiety. The synthesis pathway typically includes:
- Formation of the core structure : Utilizing cyclization reactions to create the pentacyclic system.
- Functionalization : Introducing substituents such as pyridine through nucleophilic substitution reactions.
Antimicrobial Activity
A notable study evaluated the antimicrobial properties of various derivatives of compounds similar to this compound. The study tested these derivatives against a range of microorganisms including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The Minimum Inhibitory Concentrations (MICs) were determined for each strain tested. Most derivatives exhibited no significant antimicrobial activity (MIC > 512 mg/L), with only one derivative showing slight activity against Gram-positive aerobes and anaerobes .
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanisms proposed include:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
- Disruption of cellular metabolism
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in 2012 investigated a series of derivatives related to this compound and found that while most had limited antimicrobial activity, specific modifications enhanced their efficacy against certain bacterial strains . -
Case Study on Anticancer Properties :
Another research effort focused on the anticancer potential of similar azapentacyclic compounds demonstrated promising results in vitro against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Summary Table of Biological Activities
| Activity Type | Microorganisms Tested | MIC Range | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | > 512 mg/L | Limited activity noted |
| Cytotoxicity | Various cancer cell lines | Varies | Selective cytotoxicity observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 17-azapentacyclo scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
*Calculated based on analogous structures.
Q & A
Q. What synthetic methodologies are reported for this compound, and what critical reaction conditions must be optimized?
The compound is synthesized via multi-step organic reactions, including cyclization and functionalization of rigid ethanoanthracene-dicarboximide scaffolds. Key steps involve controlled temperature (e.g., reflux in anhydrous solvents like THF or DMF) and catalysts such as Lewis acids (e.g., AlCl₃) to promote ring closure. Purification often employs silica gel chromatography, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) is standard. Data collection with an Oxford Diffraction Xcalibur diffractometer generates reflection datasets. Structure solution uses direct methods in SHELXS-97 , followed by refinement via SHELXL-2018 with full-matrix least-squares minimization. Hydrogen atoms are placed geometrically or located via difference maps. Visualization and validation are performed using ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis .
Q. What spectroscopic techniques validate the compound’s purity and structural integrity?
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms proton environments and carbonyl resonances (δ ~170–180 ppm for diones).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 319.36).
- FT-IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–N vibrations) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
The compound’s rigid roof-shaped geometry (planar angle: 124.9° between benzene rings) facilitates O–H⋯O and C–H⋯O hydrogen bonding, forming 1D chains along the [010] axis. These interactions, combined with van der Waals forces, stabilize the 3D lattice. Solvent effects (e.g., chloroform in ) can alter packing motifs, affecting solubility and melting points. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H contacts >50%) .
Q. What strategies resolve discrepancies in crystallographic refinement (e.g., high R-factors or thermal motion)?
- Data Quality : Ensure completeness (>95% up to θ = 25.2°) and redundancy (>4 measurements/reflection).
- Absorption Correction : Apply multi-scan methods (e.g., SADABS ) for heavy atoms.
- Restraints/Constraints : Use ISOR/SIMU commands in SHELXL to model disordered regions.
- Validation : Cross-check with PLATON /CHECKCIF to flag outliers (e.g., ADPs > 0.05 Ų) .
Q. How can computational modeling predict bioactivity against bacterial targets?
- Docking Studies : Use AutoDock Vina to screen derivatives against Propionibacterium acnes enzyme active sites (e.g., dihydrofolate reductase). Prioritize compounds with binding energies < −8 kcal/mol.
- QSAR : Corrogate substituent electronic parameters (Hammett σ) with MIC values (e.g., 64–512 µg/mL for anaerobic bacteria in ).
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
Q. What experimental designs optimize antimicrobial activity while minimizing toxicity?
- SAR Analysis : Modify the pyridinyl group (e.g., introduce electron-withdrawing -NO₂ at C3) to enhance bacterial membrane penetration.
- Cytotoxicity Assays : Test derivatives on mammalian cell lines (e.g., HEK293) using MTT assays. Select compounds with selectivity indices >10.
- Synergy Studies : Combine with β-lactams to bypass resistance mechanisms via checkerboard assays .
Q. How does the pyridinyl moiety influence electronic and steric properties in catalysis?
The pyridinyl group acts as a π-acceptor ligand, coordinating transition metals (e.g., Pd²⁺) in cross-coupling reactions. Its planarity and lone-pair electrons enhance catalytic turnover in Heck/Suzuki reactions. Steric effects from substituents (e.g., methyl at C1/C8 in ) modulate substrate accessibility .
Methodological Tables
Table 1: Key Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space group | P2₁/n (No. 14) |
| a, b, c (Å) | 13.904(1), 8.104(1), 13.946(1) |
| β (°) | 97.39(1) |
| V (ų) | 1558.4(3) |
| R₁ (I > 2σ(I)) | 0.036 |
| wR₂ (all data) | 0.096 |
Table 2: Antimicrobial Activity of Derivatives ()
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 64 | P. acnes, B. fragilis |
| 2 | 512 | M. luteus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
